molecular formula C14H14N2O2S B4399428 Ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate

Ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B4399428
M. Wt: 274.34 g/mol
InChI Key: DAQWUBVMHIXKTA-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a thiazole ring, making it a subject of interest for various scientific research applications.

Properties

IUPAC Name

ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-18-13(17)11-9-19-14(15-11)16-8-7-10-5-3-4-6-12(10)16/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWUBVMHIXKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate typically involves the reaction of 2,3-dihydro-1H-indole with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based catalysts, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of viruses by targeting viral proteins.

Comparison with Similar Compounds

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazole-4-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.

The uniqueness of Ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate lies in its combined indole and thiazole structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Ethyl 2-(2,3-dihydroindol-1-yl)-1,3-thiazole-4-carboxylate

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